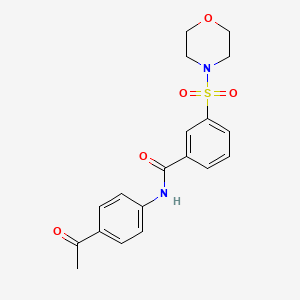

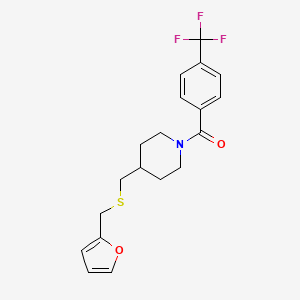

![molecular formula C17H17N3O3S B2366496 Ethyl ({4-[(2-Furylmethyl)amino]chinazolin-2-yl}thio)acetat CAS No. 688354-93-0](/img/structure/B2366496.png)

Ethyl ({4-[(2-Furylmethyl)amino]chinazolin-2-yl}thio)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the use of aminobenzoic acid derivatives (anthranilic acid derivatives) and other starting materials . For instance, imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .

Molecular Structure Analysis

Quinazoline and quinazolinone derivatives are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They have been used in various chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Biologische Anwendungen

Chinazolin- und Chinazolinon-Derivate, zu denen auch Ethyl ({4-[(2-Furylmethyl)amino]chinazolin-2-yl}thio)acetat gehört, haben aufgrund ihrer breiten und unterschiedlichen biopharmazeutischen Aktivitäten große Aufmerksamkeit erhalten . Sie gelten als bemerkenswerte Chemikalien für die Synthese verschiedener Moleküle mit physiologischer Bedeutung und pharmakologischer Verwendung .

Anti-mikrobielle Eigenschaften

Chinazolinone, wie this compound, haben vielversprechende anti-mikrobielle Eigenschaften gezeigt . Mehrere Forschungsgruppen haben die Struktur-Wirkungs-Beziehungen (SAR) verschiedener Chinazolinon-Derivate erfolgreich untersucht und berichtet .

Entzündungshemmende und Anti-konvulsive Aktivitäten

Es wurde festgestellt, dass Chinazolinone entzündungshemmende und anti-konvulsive Aktivitäten aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente in diesen Bereichen .

Antitumor-Eigenschaften

Chinazolinone haben sich als potenzielle Antitumor-Mittel erwiesen . Die Entwicklung neuer Klassen von Antitumor-Mitteln ist ein wichtiges Ziel in der pharmazeutischen Chemie .

Antibakterielle Mittel

Die Entstehung von arzneimittelresistenten Bakterienstämmen hat einen dringenden Bedarf an der Entwicklung neuer Antibiotika geschaffen . Chinazolinone, wie this compound, haben in diesem Bereich Potenzial gezeigt .

Antimykotische und Anti-HIV-Aktivitäten

Chinazolinone haben auch antimykotische und Anti-HIV-Aktivitäten gezeigt . Dieses breite Spektrum an biologischen Aktivitäten macht sie zu einer vielversprechenden Klasse von Verbindungen für die Medikamentenentwicklung .

Interaktionen mit Human-Serumalbumin

Es wurden Studien zu den Interaktionen von this compound mit Human-Serumalbumin durchgeführt . Das Verständnis dieser Interaktionen kann wertvolle Einblicke in die Pharmakokinetik und Pharmakodynamik dieser Verbindung liefern .

Synthesemethoden

Die Synthese von Chinazolinon-Derivaten, einschließlich this compound, ist ein aktives Forschungsgebiet . Es wurden verschiedene Methoden entwickelt, darunter Mehrkomponentenreaktionen, um diese Verbindungen effizient zu synthetisieren .

Wirkmechanismus

Target of Action

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .

Mode of Action

The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .

Biochemical Pathways

The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Zukünftige Richtungen

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a significant target in medicinal chemistry . Quinazoline and quinazolinone derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the future research directions may focus on the development of novel quinazoline and quinazolinone derivatives with enhanced therapeutic properties and minimal side effects.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPBXLYPONKWKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)

![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)